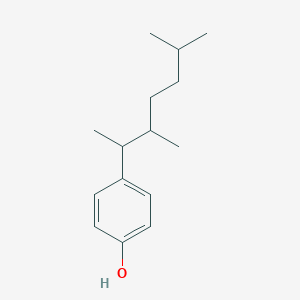
4-(3,6-Dimethylheptan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dimethylheptan-2-yl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenol group attached to a branched alkyl chain. This compound is known for its applications in various industrial processes and its potential environmental impact due to its persistence and bioaccumulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethylheptan-2-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide or alcohol under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3,6-dimethylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,6-Dimethylheptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated phenols and nitrophenols.
Applications De Recherche Scientifique
4-(3,6-Dimethylheptan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of surfactants, lubricants, and antioxidants.
Mécanisme D'action
The mechanism of action of 4-(3,6-Dimethylheptan-2-yl)phenol involves its interaction with cellular receptors and enzymes. It can act as an agonist or antagonist of specific receptors, influencing signaling pathways and gene expression. The compound’s phenolic group allows it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenol: Similar structure with a nonyl group instead of a 3,6-dimethylheptan-2-yl group.
4-Octylphenol: Contains an octyl group attached to the phenol ring.
4-Tert-butylphenol: Features a tert-butyl group on the phenol ring.
Uniqueness
4-(3,6-Dimethylheptan-2-yl)phenol is unique due to its specific branched alkyl chain, which influences its physical and chemical properties. This branching can affect its solubility, reactivity, and interaction with biological systems, distinguishing it from other alkylphenols.
Propriétés
Numéro CAS |
142731-55-3 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4-(3,6-dimethylheptan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-12(3)13(4)14-7-9-15(16)10-8-14/h7-13,16H,5-6H2,1-4H3 |
Clé InChI |
WYTKJJZKSBVWAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)C(C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)


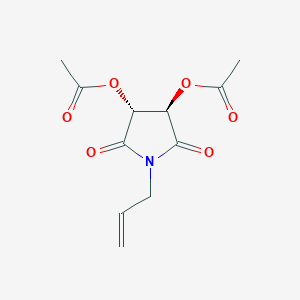
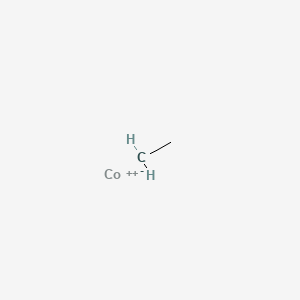
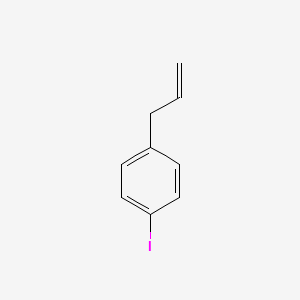
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)

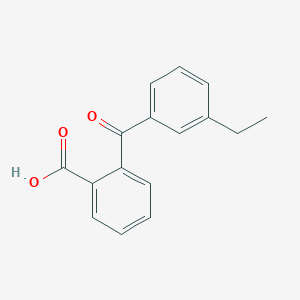
![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
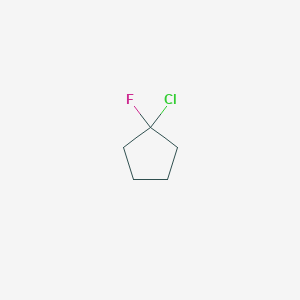
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
